molecular formula C16H17N5O2S B2613238 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 692737-10-3

6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2613238
CAS No.: 692737-10-3
M. Wt: 343.41
InChI Key: WJSQSRISHYNYBE-UHFFFAOYSA-N
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Description

The compound "6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone" belongs to the class of triazole derivatives. These compounds are known for their significant chemical and biological activities, making them of great interest to researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves a multistep process:

  • Formation of the triazole ring: : The synthesis usually begins with the preparation of the 1,2,4-triazole ring, involving condensation of hydrazides with dithiocarbamate followed by cyclization under acidic or basic conditions.

  • Pyridazinone formation: : The next step is the attachment of the pyridazinone moiety, which is often achieved through condensation reactions with hydrazones or hydrazides.

  • Substitution reactions: : The final compound is obtained by performing substitution reactions to introduce the methylsulfanyl and ethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. Batch reactors and continuous flow systems can be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the methylsulfanyl group, converting it to sulfoxide or sulfone.

  • Reduction: : Reduction reactions can reverse oxidized forms or modify the triazole and pyridazinone rings under specific conditions.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, mainly at the triazole and pyridazinone rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.

  • Substitution: : Reagents like alkyl halides, acetylating agents.

Major Products Formed from These Reactions

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Reduced triazole and pyridazinone derivatives.

  • Substitution Products: : Alkylated or acetylated derivatives.

Scientific Research Applications

This compound is of interest in various scientific fields due to its diverse applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

  • Biology: : The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.

  • Medicine: : Preliminary studies suggest that it may have antimicrobial, antifungal, and anticancer properties, warranting further investigation.

  • Industry: : It is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors in biological systems that are sensitive to its structure and functional groups.

  • Pathways Involved: : Various signaling pathways that are modulated by the compound, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Compared to other triazole and pyridazinone derivatives, 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both a triazole ring and a pyridazinone moiety, enhancing its chemical and biological versatility.

Similar Compounds

  • Triazole Derivatives: : 1,2,4-Triazole, 3-methyl-1,2,4-triazole.

  • Pyridazinone Derivatives: : 3(2H)-pyridazinone, 6-methyl-2-phenylpyridazin-3(2H)-one.

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Properties

IUPAC Name

6-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-20-13(17-18-16(20)24-2)11-23-14-9-10-15(22)21(19-14)12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSQSRISHYNYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)COC2=NN(C(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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